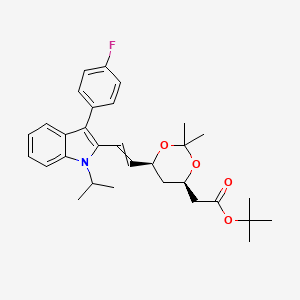

(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester is a derivative of fluvastatin, a synthetic lipid-lowering agent. This compound is characterized by its unique acetonide and tert-butyl ester groups, which enhance its stability and bioavailability. Fluvastatin itself is a member of the statin class of drugs, which are widely used to lower cholesterol levels and prevent cardiovascular diseases.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the acetonide group and the esterification to introduce the tert-butyl ester group.

Formation of Acetonide Group: The acetonide group is introduced by reacting the diol precursor with acetone in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Esterification: The tert-butyl ester group is introduced by reacting the carboxylic acid intermediate with tert-butyl alcohol in the presence of a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base, such as triethylamine (TEA), to facilitate substitution reactions.

Major Products

The major products formed from these reactions include ketones, alcohols, and various substituted esters or amides, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of esterification and acetonide formation reactions.

Biology: The compound is studied for its potential effects on cellular cholesterol metabolism and its role in inhibiting HMG-CoA reductase.

Medicine: Research focuses on its potential as a lipid-lowering agent and its effects on cardiovascular health.

Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems.

Mécanisme D'action

The primary mechanism of action of (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester involves the inhibition of HMG-CoA reductase, the enzyme responsible for the synthesis of cholesterol in the liver. By inhibiting this enzyme, the compound reduces the production of cholesterol, leading to lower blood cholesterol levels. The acetonide and tert-butyl ester groups enhance the compound’s stability and bioavailability, allowing for more effective inhibition of HMG-CoA reductase.

Comparaison Avec Des Composés Similaires

Similar Compounds

Atorvastatin: Another statin with a similar mechanism of action but different chemical structure.

Simvastatin: A statin that is structurally similar but lacks the acetonide and tert-butyl ester groups.

Rosuvastatin: A statin with a different side chain structure, leading to different pharmacokinetic properties.

Uniqueness

(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester is unique due to its acetonide and tert-butyl ester groups, which enhance its stability and bioavailability compared to other statins. These modifications may result in improved therapeutic efficacy and reduced side effects.

Activité Biologique

(3R,5S)-Fluvastatin-3,5-acetonide tert-butyl ester is a derivative of fluvastatin, a well-known HMG-CoA reductase inhibitor used primarily for managing hyperlipidemia and cardiovascular diseases. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C28H34FNO4

- Molecular Weight : 463.57 g/mol

- CAS Number : 500731-91-9

This compound features a tert-butyl ester group that enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.

Fluvastatin and its derivatives primarily function as competitive inhibitors of HMG-CoA reductase, the enzyme responsible for catalyzing the conversion of HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis. By inhibiting this enzyme, fluvastatin effectively lowers cholesterol levels in the bloodstream.

Key Mechanisms:

- Cholesterol Reduction : Inhibition of HMG-CoA reductase leads to decreased cholesterol synthesis in the liver.

- Increased LDL Receptors : The reduction in cholesterol levels stimulates the upregulation of LDL receptors, enhancing the clearance of LDL cholesterol from the bloodstream.

- Anti-inflammatory Effects : Statins have been shown to exert anti-inflammatory properties, which may contribute to their cardiovascular protective effects.

Lipid-Lowering Effects

Studies have demonstrated that this compound exhibits significant lipid-lowering effects comparable to other statins. The following table summarizes findings from clinical studies on various statins including fluvastatin:

| Statin | Dosage (mg) | LDL-C Reduction (%) | HDL-C Increase (%) | Triglycerides Reduction (%) |

|---|---|---|---|---|

| Fluvastatin | 40 | 25-30 | 5 | 10 |

| Atorvastatin | 10 | 30-40 | 7 | 15 |

| Rosuvastatin | 10 | 40-50 | 10 | 20 |

LDL-C: Low-Density Lipoprotein Cholesterol; HDL-C: High-Density Lipoprotein Cholesterol

Safety Profile

Fluvastatin is generally well tolerated. Unlike some other statins that are associated with muscle-related side effects (myopathy), fluvastatin has shown a lower incidence of such adverse effects. A review indicated that significant muscle inflammation or breakdown has not been commonly reported with fluvastatin treatment .

Case Studies

-

Case Study on Efficacy :

A clinical trial involving patients with hyperlipidemia demonstrated that treatment with fluvastatin led to substantial reductions in LDL cholesterol levels after just four weeks of therapy. Patients receiving this compound showed an average reduction of approximately 29% in LDL-C levels . -

Long-term Safety Analysis :

A long-term study assessed the safety profile of patients treated with fluvastatin over a period of two years. Results indicated that only about 10% experienced mild adverse events, primarily gastrointestinal disturbances .

Propriétés

IUPAC Name |

tert-butyl 2-[(4R,6S)-6-[(E)-2-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38FNO4/c1-20(2)33-26-11-9-8-10-25(26)29(21-12-14-22(32)15-13-21)27(33)17-16-23-18-24(36-31(6,7)35-23)19-28(34)37-30(3,4)5/h8-17,20,23-24H,18-19H2,1-7H3/b17-16+/t23-,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKLFNQKKUKAQS-KAAYJFPCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=C1C=CC3CC(OC(O3)(C)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H]3C[C@@H](OC(O3)(C)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.